molecular formula C13H11BrN2O3S B3558772 4-bromo-N-phenyl-3-sulfamoylbenzamide

4-bromo-N-phenyl-3-sulfamoylbenzamide

Cat. No.: B3558772
M. Wt: 355.21 g/mol
InChI Key: PGWNWNGNQQVVTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-phenyl-3-sulfamoylbenzamide is a synthetic organic compound of significant interest in medicinal chemistry and chemical biology research. This benzamide derivative features a bromine atom and a sulfamoyl group on its benzene rings, a structural motif common in pharmacologically active molecules. Benzamide derivatives are frequently investigated for their potential as key intermediates in the synthesis of more complex molecules . The presence of multiple functional groups, including the bromo substituent and sulfamoyl moiety, makes this compound a versatile building block for various synthetic applications, particularly in the development of protease inhibitors, enzyme ligands, and other bioactive agents . Researchers utilize this compound under rigorous laboratory conditions. It is intended for use in chemical synthesis, as a standard in analytical profiling, and in the exploration of structure-activity relationships (SAR). This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Appropriate personal protective equipment should always be worn, and the material should be handled only by qualified professionals in a well-ventilated laboratory setting .

Properties

IUPAC Name

4-bromo-N-phenyl-3-sulfamoylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O3S/c14-11-7-6-9(8-12(11)20(15,18)19)13(17)16-10-4-2-1-3-5-10/h1-8H,(H,16,17)(H2,15,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGWNWNGNQQVVTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Br)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Pathways for 4-bromo-N-phenyl-3-sulfamoylbenzamide and Analogous Structures

The construction of the sulfamoylbenzamide framework is typically achieved through sequential reactions that selectively form the sulfonamide and amide bonds. The starting materials are often derivatives of benzoic acid, which are functionalized in a stepwise manner.

The fundamental approach to the sulfamoylbenzamide core involves the creation of two key functional groups on a central benzene (B151609) ring: a sulfonamide and a carboxamide. The order and method of their formation are critical for the success of the synthesis.

A primary route to the sulfamoyl group on the benzamide (B126) core begins with the chlorosulfonation of a suitable benzoic acid precursor. This electrophilic substitution reaction introduces a highly reactive sulfonyl chloride (-SO₂Cl) group onto the aromatic ring. This intermediate is then reacted with an amine to form the sulfonamide.

A key challenge in synthesizing sulfamoylbenzamides is achieving chemoselectivity when both a carboxylic acid (or its activated form) and a sulfonyl chloride are present. A one-pot synthetic strategy for m-sulfamoylbenzamide analogues has been developed starting from m-(chlorosulfonyl)benzoyl chloride. nih.gov This method exploits the difference in reactivity between the sulfonyl chloride and the aroyl chloride. nih.gov The more reactive aroyl chloride can be selectively reacted with a primary or secondary amine to form the amide bond first. Subsequently, the less reactive sulfonyl chloride is reacted with a different amine to form the sulfonamide, often by increasing the reaction temperature. nih.gov This sequential approach in a continuous flow process has been shown to increase chemoselectivity compared to batch reactions, thanks to ideal mixing conditions. nih.gov

Alternative methods for sulfonamide synthesis include reacting sulfonyl chlorides with N-silylamines, which can produce high yields of aliphatic, aromatic, secondary, and primary sulfonamides. nih.gov The reaction with N-silylamines is efficient, and in some cases, the trimethylsilyl (B98337) chloride byproduct can be easily removed and recovered. nih.gov

Table 1: Comparison of Sulfonamide Formation Strategies

Method Precursor Reagents Key Features
Chemoselective Amination m-(chlorosulfonyl)benzoyl chloride Two different amines Exploits reactivity differences between aroyl and sulfonyl chlorides; allows one-pot synthesis. nih.gov
N-Silylamine Reaction Sulfonyl chloride N-silylamine (e.g., N-(trimethylsilyl)morpholine) High yields; can be performed without solvent; clean byproduct removal. nih.gov

| From Sulfonic Acids | Sulfonic acid | Isocyanide, Water | A novel method that avoids sulfonyl chlorides, proceeding in excellent yields at ambient temperature. researchgate.net |

The formation of the N-phenyl amide bond is a critical step in the synthesis of the target compound. This transformation is commonly achieved by activating the carboxylic acid group of the benzoyl moiety to facilitate nucleophilic attack by aniline (B41778).

Carbodiimide Coupling: Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used to activate carboxylic acids for amide bond formation. cbijournal.com The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. This intermediate can then react directly with an amine to form the amide bond. To improve yields and suppress side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used. cbijournal.comnih.gov A cost-effective and environmentally friendly protocol using EDC·HCl in polyethylene (B3416737) glycol (PEG-400) as a reaction medium has been shown to efficiently promote amide bond formation at room temperature. cbijournal.com This method avoids hazardous organic solvents and simplifies the reaction profile. cbijournal.com

Thionyl Chloride Activation: An alternative and classic method for activating carboxylic acids is to convert them into highly reactive acyl chlorides using thionyl chloride (SOCl₂). researchgate.netrsc.org The resulting acyl chloride readily reacts with an amine to form the corresponding amide. This one-pot procedure is effective for producing secondary and tertiary amides in excellent yields, even with sterically hindered amines. researchgate.netrsc.org The process is robust and can be applied to large-scale industrial production. rsc.org

Table 2: Amide Bond Formation Techniques

Activation Method Reagent(s) Key Features
Carbodiimide Coupling EDC·HCl, PEG-400 Eco-friendly protocol; avoids hazardous solvents; operates at room temperature. cbijournal.com

| Thionyl Chloride Activation | SOCl₂ | Forms a highly reactive acyl chloride intermediate; robust and suitable for large-scale synthesis. researchgate.netrsc.org |

To create libraries of analogous compounds for structure-activity relationship (SAR) studies, methods for introducing a variety of chemical groups are essential. nih.gov This diversification can occur at several positions on the sulfamoylbenzamide scaffold.

The substituents on the sulfonamide nitrogen can be varied by using different primary or secondary amines in the sulfonamide formation step. nih.gov This allows for the incorporation of a wide range of alkyl, cycloalkyl, and aryl groups. For instance, in the continuous flow synthesis of m-sulfamoylbenzamide analogues, various amines such as azepane and aniline have been successfully used. nih.gov

A more advanced approach for diversification involves the use of organometallic reagents. A method has been developed for the synthesis of alkyl and aryl sulfonamides from sulfamoyl inner salts and organometallic species like organolithium and Grignard reagents. nih.gov This technique is advantageous as it avoids many functional group incompatibilities and regioselectivity issues associated with traditional methods. nih.gov It allows for the introduction of primary, secondary, and tertiary alkyl, as well as aryl and heteroaryl, groups. nih.gov

The concept of an "inverse amide linker" refers to a constitutional isomer where the orientation of the amide bond is reversed (from -C(O)NH- to -NHC(O)-). In the context of the target molecule's core, this would mean linking a substituted aniline to a benzoic acid derivative, as opposed to linking a substituted benzoic acid to aniline.

The synthesis of such analogues can be achieved by carefully selecting the starting materials and reaction sequence. For example, using the chemoselective approach with a di-activated intermediate like m-(chlorosulfonyl)benzoyl chloride, the order of amine addition dictates the final structure. nih.gov To create the "inverse" analogue of a hypothetical compound, one would reverse the roles of the amine nucleophiles. If the "normal" synthesis involves reacting the acyl chloride with aniline and the sulfonyl chloride with a different amine (R-NH₂), the "inverse" synthesis would involve reacting the acyl chloride with R-NH₂ and the sulfonyl chloride with aniline. This flexibility is a key advantage of using dually activated intermediates for building compound libraries. nih.gov

Strategies for Substituent Introduction and Diversification

Advanced Synthetic Techniques and Chemo/Regioselective Processes

The functional complexity of this compound, featuring a halogenated phenyl ring with both amide and sulfonamide substituents, provides multiple sites for further chemical modification. Advanced synthetic methodologies are crucial for selectively targeting these positions to build more complex molecular architectures.

Regioselective Functionalization Approaches (e.g., Direct Lithiation)

Regioselective functionalization allows for the modification of a specific position on a molecule even in the presence of other potentially reactive sites. Direct lithiation, a subset of directed ortho-metalation (DoM), is a powerful tool for achieving such selectivity. This technique utilizes a directing group to guide a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to deprotonate a specific adjacent C-H bond, creating a lithiated intermediate that can then react with various electrophiles.

While specific studies on the direct lithiation of this compound are not detailed in the available literature, the principles can be illustrated with structurally related compounds. For instance, the amide group is a well-known directing group. Research on thiophene (B33073) carboxamides demonstrates the power of this approach. mdpi.com In the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, an amide group directs the lithiation to the adjacent C-3 position of the thiophene ring. mdpi.comresearchgate.net

This process involves treating the amide-containing substrate with n-BuLi at low temperatures (e.g., -78 °C), followed by the introduction of an electrophile. mdpi.com The regioselectivity is high, showcasing the utility of the amide group in directing the functionalization. mdpi.comresearchgate.net A similar strategy could theoretically be applied to this compound, where the amide or the sulfamoyl group could direct lithiation to an adjacent position on the benzene ring, enabling the introduction of new substituents with high precision.

Table 1: Example of a Multi-step Regioselective Lithiation Protocol mdpi.comresearchgate.net
StepStarting MaterialReagentsProductYield (%)
1Thiophene1) n-BuLi, THF, -78 °C 2) n-Propyl bromide2-Propylthiophene85
22-Propylthiophene1) n-BuLi, THF, -78 °C 2) PhenylisocyanateN-phenyl-5-propylthiophene-2-carboxamide91
3N-phenyl-5-propylthiophene-2-carboxamide1) n-BuLi, THF, -78 °C 2) DMF3-formyl-N-phenyl-5-propylthiophene-2-carboxamide77

Metal-Catalyzed Coupling Reactions (e.g., Ullmann Reaction) for Aryl Substitutions

Metal-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom on this compound serves as an ideal handle for such transformations.

The Ullmann reaction, traditionally involving the copper-mediated coupling of two aryl halides to form a biaryl, has evolved significantly. wikipedia.orgustc.edu.cn Modern "Ullmann-type" reactions encompass a broader range of copper-catalyzed nucleophilic aromatic substitutions, allowing for the formation of C-N, C-O, and C-S bonds under increasingly mild conditions. organic-chemistry.orgnih.gov This is particularly relevant for this compound, which could undergo coupling with various nitrogen, oxygen, or sulfur nucleophiles.

The mechanism generally involves the formation of an organocopper intermediate from the aryl halide, which then reacts with the nucleophile. wikipedia.org While early versions required harsh conditions and stoichiometric amounts of copper, contemporary methods often use catalytic amounts of a copper salt in the presence of a ligand, which stabilizes the catalyst and facilitates the reaction. nih.gov For example, Ullmann-type S-arylation of sulfenamides has been achieved using copper(I) iodide as an inexpensive catalyst, demonstrating the feasibility of forming aryl-sulfur bonds. nih.govresearchgate.net This approach is effective with a wide range of aryl iodides and sulfenamides. nih.gov Similarly, N-arylation reactions using copper catalysts are widely employed to couple aryl halides with amines, amides, and other nitrogen-containing heterocycles. nih.govnih.gov

Other palladium-catalyzed reactions, like the Suzuki coupling, are also powerful alternatives. umb.edu A study on the Suzuki cross-coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline with various boronic acids highlights the utility of palladium catalysts in functionalizing aryl bromides, leading to mono- or disubstituted products. nih.gov

Table 2: Examples of Modern Ullmann-Type Coupling Conditions nih.govnih.gov
Reaction TypeAryl HalideNucleophileCatalyst SystemProduct TypeYield Range (%)
N-ArylationAryl Iodide/BromideN-HeterocyclesCuI / Acylhydrazine LigandN-Aryl HeterocycleModerate to High
N-ArylationAryl IodideGuanidine NitrateCuI / LigandN,N′-Diarylguanidines19-92
S-ArylationAryl IodideSulfenamideCuI / Na₂CO₃Sulfilimine55-99
O-Arylationo-ChlorotrifluoroacetanilidesPhenolsCuBr / LigandAryl EtherGood

Advanced Structural Characterization and Elucidation

X-ray Crystallographic Analysis of 4-bromo-N-phenyl-3-sulfamoylbenzamide and Analogues

The process of X-ray crystallographic analysis involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct an electron density map, which reveals the positions of atoms within the crystal lattice.

Determination of Crystal System, Space Group, and Unit Cell Parameters

The initial step in crystallographic analysis is the determination of the crystal system, space group, and unit cell parameters. The unit cell is the basic repeating unit of a crystal, and its dimensions (a, b, c) and angles (α, β, γ) define the crystal system. The space group provides information about the symmetry elements present in the crystal.

For instance, the analogous compound 4-bromo-N-phenylbenzamide crystallizes in the triclinic system with the space group Pī. researchgate.netnih.govresearchgate.net Its unit cell parameters have been reported as a = 5.3552(2) Å, b = 7.6334(2) Å, c = 13.9956(5) Å, α = 105.757(3)°, β = 100.585(3)°, and γ = 90.086(2)°. researchgate.net Another analog, 4-bromo-N-(propylcarbamoyl)benzenesulfonamide , crystallizes in the monoclinic space group C2/c. bldpharm.comnih.govresearchgate.net

Interactive Table: Crystallographic Data for Analogues of this compound

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref.
4-bromo-N-phenylbenzamideTriclinic5.3552(2)7.6334(2)13.9956(5)105.757(3)100.585(3)90.086(2) researchgate.netnih.govresearchgate.net
4-bromo-N-(propylcarbamoyl)benzenesulfonamideMonoclinicC2/c bldpharm.comnih.govresearchgate.net
N-{[(4-bromophenyl)amino]carbonothioyl}benzamideMonoclinicP21/n13.822(3)5.927(2)16.642(3)90103.963(3)90 nih.govresearchgate.net

Analysis of Molecular Geometry, Bond Lengths, and Bond Angles

With the atomic coordinates determined, a detailed analysis of the molecule's geometry, including bond lengths and angles, can be performed. These parameters provide insights into the hybridization of atoms and the distribution of electron density within the molecule. For example, in 4-bromo-N-(propylcarbamoyl)benzenesulfonamide , the Br1—C1 bond length is 1.887 (2) Å, which is consistent with other bromophenyl moieties. bldpharm.com The geometry around the nitrogen atoms in this molecule indicates sp² hybridization due to the delocalization of lone pair electrons. bldpharm.com In 4-bromo-N-phenylbenzamide , the molecule is twisted, with a significant dihedral angle of 58.63 (9)° between the phenyl and 4-bromophenyl rings. researchgate.netnih.gov

Characterization of Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in a crystal is directed by a variety of intermolecular forces. Understanding these interactions is crucial for predicting the physical properties of the solid-state material.

Hydrogen Bonding Networks (N–H⋯O, C–H⋯O)

Hydrogen bonds are among the strongest intermolecular interactions and play a pivotal role in the crystal packing of many organic molecules. In the crystal structure of 4-bromo-N-phenylbenzamide , molecules are linked into chains by N—H⋯O hydrogen bonds. researchgate.netnih.govnih.gov Similarly, the crystal packing of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide is dominated by intermolecular N—H⋯O and C—H⋯O hydrogen bonds, which form infinite chains. bldpharm.comnih.govresearchgate.net

π-π Stacking Interactions and Hydrophobic Contacts

Aromatic rings in adjacent molecules can interact through π-π stacking, which contributes to the stability of the crystal lattice. In some sulfonamide derivatives, C—H⋯π and π-π stacking interactions are significant features of the crystal packing. nih.govsigmaaldrich.com In the case of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide , while the phenyl rings are stacked in an anti-parallel fashion, the centroid-to-centroid distance of 4.213 (2) Å suggests the absence of strong π-π stacking interactions. bldpharm.comresearchgate.net

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Scientific Data Unattainable for this compound

Following a comprehensive search of scientific literature and chemical databases, no specific experimental data could be located for the chemical compound This compound . Consequently, the generation of a detailed scientific article adhering to the requested structure is not possible at this time.

The search included queries for crystallographic information, nuclear magnetic resonance (NMR) spectra, vibrational spectra (FT-IR and Raman), and mass spectrometry data. However, these searches did not yield any results for the specified molecule.

For instance, the crystal structure of 4-bromo-N-phenylbenzamide reveals a twisted conformation with a notable dihedral angle between the phenyl and 4-bromophenyl rings. researchgate.netnih.govnih.gov Its crystal packing is influenced by N—H⋯O hydrogen bonds and C—H⋯π contacts. researchgate.netnih.gov This type of detailed analysis is not possible for this compound without experimental data.

Given the strict requirement to focus solely on This compound , and the absence of any available research findings for this specific compound, the requested article cannot be produced.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-bromo-N-phenyl-3-sulfamoylbenzamide, docking studies have been instrumental in identifying potential biological targets and elucidating the nature of its interactions at the molecular level.

Prediction of Putative Molecular Targets and Allosteric Binding Sites

Research on N-phenyl-3-sulfamoyl-benzamide derivatives has identified the Hepatitis B Virus (HBV) capsid protein as a putative molecular target. nih.gov Computational studies have explored the binding of this class of compounds to the HBV core protein (PDB ID: 5T2P). nih.gov Molecular docking simulations are employed to explore the binding mode of these compounds within the protein's active or allosteric sites, helping to understand the structure-activity relationship. researchgate.net The insights gained from these predictions are crucial for the rational design of novel and more potent inhibitors.

While broader studies on benzamide (B126) derivatives have investigated their potential as antibacterial and anti-Alzheimer's agents, specific allosteric binding site predictions for this compound are often part of larger screening studies and may not always be publicly detailed for a single compound. researchgate.net

Detailed Analysis of Ligand-Target Binding Interactions

The stability of the ligand-protein complex is determined by a variety of non-covalent interactions. For N-phenyl-3-sulfamoyl-benzamide derivatives, these interactions have been analyzed in detail.

In the crystal structure of the related compound 4-bromo-N-phenylbenzamide, molecules are linked by N—H⋯O hydrogen bonds, forming chains. nih.gov For the broader class of N-phenyl-3-sulfamoyl-benzamide derivatives, docking studies against the HBV capsid protein have highlighted the importance of hydrogen bonds with amino acid residues such as TRP102 and THR128, as well as extensive hydrophobic contacts. nih.gov These hydrophobic interactions are critical for the binding and stabilization of the ligand within the receptor's binding pocket. researchgate.net The analysis of these interactions provides a molecular basis for the observed biological activity.

In the crystalline state, C—H⋯π contacts, a form of π-stacking, contribute to the formation of a three-dimensional network for 4-bromo-N-phenylbenzamide. nih.gov The molecular structure of this compound is twisted, with a significant dihedral angle between the phenyl and 4-bromophenyl rings, which influences its packing and interaction potential. nih.gov For N-phenyl-3-sulfamoyl-benzamide derivatives, contour maps from 3D-QSAR studies help to visualize and understand the electrostatic effects that govern these types of interactions. nih.gov There is currently no specific information available from the provided search results regarding metal chelation analysis for this compound.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. These models are valuable tools in drug discovery for predicting the activity of new compounds and optimizing lead structures.

Development and Validation of Predictive QSAR Models

For a series of 44 N-Phenyl-3-sulfamoyl-benzamide derivatives investigated as potential anti-HBV agents, a robust 3D-QSAR model was developed. nih.gov This model demonstrated strong statistical significance with a high correlation coefficient for the training set (R²=0.94) and good predictive power, as indicated by the cross-validated coefficient (Q²cv= 0.65) and the correlation coefficient for the test set (R²=0.85). nih.gov The development of such models often involves dividing the dataset into a training set and a test set, with the model being built on the former and validated on the latter. nih.gov

Another 3D-QSAR study on N-phenyl-3-sulfamoyl-benzamide-based capsid assembly inhibitors also reported statistically significant models with high predictive ability, further underscoring the utility of these computational methods. researchgate.net The validation of these models is a critical step to ensure their reliability for predicting the activity of new compounds. researchgate.net

Below is an interactive data table summarizing the statistical parameters of a QSAR model developed for N-Phenyl-3-sulfamoyl-benzamide derivatives.

QSAR Model ParameterValueReference
Correlation Coefficient (R²)0.94 nih.gov
Cross-Validated Coefficient (Q²cv)0.65 nih.gov
Test Set Correlation Coefficient (R²test)0.85 nih.gov
Number of PLS Components3 nih.gov

This table showcases the robustness and predictive capacity of the QSAR model for this class of compounds.

Identification of Key Molecular Descriptors Influencing Biological Activity (e.g., Electronic Properties, Steric Parameters)

The biological activity of a compound is intrinsically linked to its three-dimensional structure and physicochemical properties. Molecular descriptors are numerical values that quantify these characteristics, allowing for the development of Quantitative Structure-Activity Relationship (QSAR) models. For benzamide and sulfonamide derivatives, key descriptors often fall into the categories of electronic properties, steric parameters, and lipophilicity.

Electronic Properties: These descriptors, such as the distribution of electron density and orbital energies, govern how a molecule interacts with its biological target on an electronic level. The sulfonamide group and the bromine atom in structures like this compound are strongly electron-withdrawing, which can influence hydrogen bonding capacity and aromatic interactions. DFT calculations on related molecules are used to determine electronic parameters like ionization potential, electron affinity, and chemical potential. researchgate.net

Steric Parameters: These relate to the size and shape of the molecule, which are critical for ensuring a complementary fit within a receptor's binding pocket. Descriptors such as molecular volume, surface area, and specific conformational angles dictate the molecule's ability to adopt the correct orientation for effective binding. In studies of related N-benzoyl-N'-phenylthiourea compounds, steric parameters were found to have a significant impact on antiviral activity. ubaya.ac.id

Lipophilicity (Hydrophobicity): This property, often quantified by the descriptor XLogP3-AA, influences a drug's ability to cross biological membranes and can also play a role in binding to hydrophobic pockets within a target protein.

Computational analysis of a structural isomer, 3-[(4-bromophenyl)sulfamoyl]-N-phenylbenzamide, provides examples of such descriptors that would be critical in evaluating the potential activity of this compound. nih.gov

Table 1: Computed Molecular Descriptors for the Related Compound 3-[(4-bromophenyl)sulfamoyl]-N-phenylbenzamide This table is interactive. You can sort and filter the data.

Property Name Property Value Reference
Molecular Weight 431.3 g/mol nih.gov
XLogP3-AA 4 nih.gov
Hydrogen Bond Donor Count 2 nih.gov
Hydrogen Bond Acceptor Count 4 nih.gov

These descriptors are fundamental in predicting a molecule's behavior and are often the first step in computational analysis to correlate a compound's structure with its observed biological effects. ubaya.ac.id

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful computational strategy used to identify the essential three-dimensional arrangement of chemical features responsible for a molecule's biological activity. This model can then be used as a 3D query to screen large chemical databases for novel compounds with the potential for similar activity.

A pharmacophore can be developed through two primary approaches:

Ligand-Based Modeling: When the 3D structure of the biological target is unknown, a pharmacophore model can be derived by superimposing a set of active molecules and extracting their common chemical features.

Structure-Based Modeling: If the crystal structure of the target protein with a bound ligand is available, the key interaction points between the ligand and the protein can be directly mapped to create a pharmacophore. This approach was used in the design of novel inhibitors for fibroblast growth factor receptor 1 (FGFR1), where the interaction area was divided into distinct regions, including a hinge region and hydrophobic pockets. semanticscholar.org

For a molecule like this compound, a hypothetical pharmacophore would include features such as hydrogen bond donors (the -NH groups of the amide and sulfonamide), hydrogen bond acceptors (the carbonyl and sulfonyl oxygens), and aromatic/hydrophobic centers (the phenyl rings). researchgate.net

Once a pharmacophore model is established, it serves as a template for virtual screening. This process involves searching large compound libraries, such as the ZINC database, to identify molecules that match the pharmacophore's spatial and chemical features. researchgate.net This integrated strategy has been successfully used to discover novel inhibitors for various therapeutic targets. researchgate.net For instance, a pharmacophore derived from known FGFR1 inhibitors could be used to screen for new benzamide derivatives or entirely different chemical scaffolds that satisfy the key binding requirements, potentially leading to the discovery of new drug candidates. semanticscholar.orgnih.gov This methodology allows for the efficient exploration of vast chemical space to find promising new molecules for further development.

Quantum Chemical Calculations and Theoretical Analysis

Quantum chemical calculations provide a detailed understanding of a molecule's electronic structure, reactivity, and behavior at the atomic level. Methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are crucial for rational drug design.

Density Functional Theory (DFT) is a computational method used to investigate the electronic properties of molecules. By solving approximations of the Schrödinger equation, DFT can accurately predict a molecule's geometry, electronic structure, and reactivity. nih.gov

Studies on structurally related bromo-benzamide derivatives demonstrate the power of DFT in this context. researchgate.net DFT is used to calculate the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. dntb.gov.ua From these energies, global reactivity descriptors can be calculated, providing insight into the molecule's behavior in chemical reactions. researchgate.net

Furthermore, DFT is used to generate a Molecular Electrostatic Potential (MESP) map, which illustrates the charge distribution across the molecule. This map is invaluable for identifying regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack), thereby predicting sites of intermolecular interaction. researchgate.net

Table 2: Theoretical Reactivity Descriptors for the Related Compound (S)‐4‐bromo‐N‐(1‐phenylethyl)benzamide Calculated via DFT This table is interactive. You can sort and filter the data.

Parameter Symbol Value (eV) Description Reference
Ionization Potential I 6.55 Energy required to remove an electron. researchgate.net
Electron Affinity A 0.46 Energy released when an electron is added. researchgate.net
Global Hardness η 3.04 Resistance to change in electron distribution. researchgate.net
Chemical Potential μ -3.50 The "escaping tendency" of electrons. researchgate.net

While molecular docking predicts a static binding pose of a ligand in a protein's active site, Molecular Dynamics (MD) simulations provide a dynamic view of this interaction over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering deep insights into the stability and conformational changes of the ligand-target complex. nih.gov

In the evaluation of potential enzyme inhibitors, MD simulations are used to:

Assess Stability: Confirm whether the binding pose predicted by docking is stable over a period of nanoseconds. researchgate.net

Analyze Conformational Changes: Observe how the ligand and protein adjust their shapes to accommodate each other.

Evaluate Key Interactions: Monitor the persistence of crucial interactions, such as hydrogen bonds, that anchor the ligand in the binding site. nih.gov

For a compound like this compound, MD simulations would be essential to validate its binding mode to a putative target, ensuring that the key interactions identified through docking and pharmacophore modeling are maintained in a dynamic, solvated environment. This provides a more realistic and reliable assessment of the compound's potential as a therapeutic agent. researchgate.net

Theoretical Prediction of Relevant Physicochemical Properties for Interaction Studies

Computational chemistry and molecular modeling serve as powerful tools in the prediction of physicochemical properties of molecules, offering insights into their behavior and potential interactions with biological targets. For the compound this compound, theoretical studies are crucial for elucidating its electronic structure, reactivity, and intermolecular interaction potential. Such studies often employ methods like Density Functional Theory (DFT) to calculate a range of molecular descriptors.

A typical computational analysis would involve the calculation of various electronic and structural properties. These properties help in building a comprehensive profile of the molecule's potential for intermolecular interactions, which is critical in medicinal chemistry for predicting binding affinities and mechanisms of action.

The types of theoretically predicted physicochemical properties relevant for interaction studies would include:

Molecular Electrostatic Potential (MEP): This property is used to visualize the charge distribution on the molecule and identify electrophilic and nucleophilic sites. The MEP map highlights regions of positive potential (electron-poor, likely to interact with nucleophiles) and negative potential (electron-rich, likely to interact with electrophiles). For this compound, the MEP would likely show negative potential around the oxygen atoms of the sulfamoyl and amide groups and the bromine atom, indicating these as potential hydrogen bond acceptor sites. Positive potential would be expected around the amide and sulfamoyl protons, marking them as potential hydrogen bond donor sites.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity.

Global Reactivity Descriptors: These are calculated from the HOMO and LUMO energies and provide a quantitative measure of the molecule's reactivity. Important descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): A measure of resistance to change in electron distribution ( (I-A)/2 ).

Chemical Softness (S): The reciprocal of hardness ( 1/η ), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile ( χ2/2η ).

The following tables represent the type of data that would be generated from a computational study on this compound. Note: The values presented in these tables are hypothetical and for illustrative purposes only, as specific research data for this compound was not found.

Table 1: Hypothetical Calculated Electronic Properties of this compound

PropertyPredicted Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.5 D

Table 2: Hypothetical Calculated Global Reactivity Descriptors for this compound

DescriptorPredicted Value
Ionization Potential (I)6.5 eV
Electron Affinity (A)1.2 eV
Electronegativity (χ)3.85 eV
Chemical Hardness (η)2.65 eV
Chemical Softness (S)0.38 eV-1
Electrophilicity Index (ω)2.79 eV

These predicted physicochemical properties are invaluable for constructing quantitative structure-activity relationship (QSAR) models and for guiding molecular docking studies to predict the binding mode and affinity of this compound with a specific protein target. The data allows researchers to form hypotheses about which parts of the molecule are most important for biological activity and to design new analogues with potentially improved properties.

Pre Clinical Biological Activity and Mechanistic Insights in Vitro Focus

Enzyme Inhibition and Activation Studies

Sulfamoylbenzamide derivatives have been identified as potent inhibitors of several key enzymes, while their role as activators is less documented in publicly available research. The primary mechanism often involves the sulfonamide group interacting with metallic ions in enzyme active sites or allosteric binding that induces conformational changes.

The inhibitory action of sulfamoylbenzamides has been most prominently documented against hydrolase enzymes.

Human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases): Derivatives of sulfamoylbenzamide have been synthesized and screened for their inhibitory activity against h-NTPDases, a family of ectonucleotidases that hydrolyze extracellular nucleoside triphosphates and diphosphates. Four isoforms, h-NTPDase1, -2, -3, and -8, are crucial in physiological and pathological processes. One study highlighted that a compound containing both chlorine and bromine atoms, N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide, was a potent inhibitor of h-NTPDase1 and h-NTPDase3.

Interactive Table: Inhibition of h-NTPDase Isoforms by Sulfamoylbenzamide Derivatives

Compound DerivativeTarget IsoformIC₅₀ (µM)
N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamideh-NTPDase12.88 ± 0.13 asm.org
N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamideh-NTPDase30.72 ± 0.11 asm.org
2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamideh-NTPDase2sub-micromolar asm.org
2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acidh-NTPDase80.28 ± 0.07 asm.org

Carbonic Anhydrases (CAs): The primary sulfonamide group is a classic zinc-binding group, making sulfamoylbenzamides potent inhibitors of carbonic anhydrases. nih.gov Research has focused on their potential to selectively target tumor-associated isoforms like CA IX and CA XII, which are transmembrane proteins involved in acidifying the tumor microenvironment. smolecule.comnih.gov Numerous studies have designed and synthesized benzenesulfonamide (B165840) derivatives to improve potency and selectivity for these cancer-related isoforms over the ubiquitous cytosolic isoforms hCA I and hCA II. acs.orgacs.orgresearchgate.net For instance, a 3-nitro substituted derivative of 4-(4-aroylpiperazine-1-carbonyl)benzenesulfonamide was found to be a more active inhibitor of hCA IX than the well-known inhibitor SLC-0111. acs.org Similarly, a 2-fluoro substituted version was a highly active inhibitor of the hCA XII isoform. acs.org

Proteases: Sulfamoylbenzamide derivatives have been identified as selective inhibitors of aspartic proteases. Virtual screening followed by enzyme inhibition assays revealed that these compounds are selective inhibitors of Cathepsin D, a protease implicated in breast cancer, while remaining inactive against Plasmepsin II from Plasmodium falciparum. nih.gov The most potent compound identified in this study was N-(3-chlorophenyl)-2-sulfamoylbenzamide, with an IC₅₀ value of 1.25 µM against Cathepsin D. nih.gov Additionally, related structures incorporating an adamantane (B196018) moiety have shown potential as inhibitors of the DENV NS2B/NS3 protease of the dengue virus. mdpi.com

α-Glucosidase and α-Amylase: While inhibitors of these carbohydrate-hydrolyzing enzymes are crucial for managing postprandial hyperglycemia, there is limited direct evidence in the available scientific literature to suggest that the 4-bromo-N-phenyl-3-sulfamoylbenzamide scaffold is a significant inhibitor of α-glucosidase or α-amylase. selleck.cngoogle.com

Transferases: Currently, there is a lack of specific data in public research detailing the inhibitory profiles of this compound derivatives against the transferase enzyme family.

Beyond direct inhibition, these compounds can modulate enzyme activity through other mechanisms.

SIRT2 Inhibitors: Inhibition of sirtuin 2 (SIRT2), a histone deacetylase, is considered a protective strategy against the toxicity of disease-related proteins in neurodegenerative models. Research has demonstrated that compounds based on the 3-(N-arylsulfamoyl)benzamide scaffold are effective SIRT2 inhibitors. A specific derivative, 3-(N-(4-bromophenyl)sulfamoyl)-N-(4-bromophenyl)benzamide, was developed, and subsequent N-methylation of this compound greatly increased its potency and selectivity for SIRT2 over SIRT1 and SIRT3 isoforms. The SIRT2 inhibitor AGK2 has also been shown to block the transcription of hepatitis B virus cccDNA, linking this target to antiviral activity. nih.gov

Interactive Table: SIRT2 Inhibition by a Sulfamoylbenzamide Analog

CompoundTargetPotency NoteSelectivity
N-methylated 3-(N-(4-bromophenyl)sulfamoyl)-N-(4-bromophenyl)benzamideSIRT2Greatly increased potency over parent compound Excellent selectivity over SIRT1 and SIRT3

Glucokinase Activators: There is no direct scientific evidence to suggest that this compound or its close derivatives function as glucokinase activators. While some patent literature mentions glucokinase activators in the context of combination therapies, it does not identify sulfamoylbenzamides as belonging to this class. google.comgoogle.com

One of the most significant and well-documented biological activities of the sulfamoylbenzamide (SBA) class is the modulation of Hepatitis B Virus (HBV) capsid assembly. nih.gov These compounds are classified as Capsid Assembly Modulators (CAMs). researchgate.net They function by interfering with the normal process of icosahedral capsid formation, which is essential for the encapsidation of the viral pregenomic RNA (pgRNA) and polymerase. nih.govnih.gov In vitro studies show that SBAs dose-dependently inhibit the formation of pgRNA-containing nucleocapsids. asm.org Instead of allowing proper formation, they accelerate the assembly of HBV core protein (HBc) dimers, leading to the creation of morphologically intact but empty capsids that lack the viral genome, effectively halting viral replication. nih.govresearchgate.net

Molecular Target Identification and Selectivity Profiling

Understanding how these compounds interact with their molecular targets and why they preferentially inhibit certain enzyme isoforms is crucial for their development as therapeutic agents.

h-NTPDase Selectivity: Different substitutions on the sulfamoylbenzamide scaffold lead to marked selectivity among the h-NTPDase isoforms. For example, while a bromo- and chloro-substituted derivative potently inhibits h-NTPDase1 and -3, a derivative with cyclopropyl (B3062369) groups shows strong inhibition of h-NTPDase2, and a carboxylic acid derivative is a selective and potent inhibitor of h-NTPDase8. asm.org This demonstrates that specific chemical modifications can precisely direct the inhibitory activity towards a single enzyme isoform.

Carbonic Anhydrase Selectivity (CAIX/CAXII): Achieving selectivity for the tumor-associated isoforms CAIX and CAXII over the ubiquitous CAI and CAII is a key goal in anticancer drug design. nih.gov The selectivity of sulfonamide-based inhibitors is influenced by the "tail" of the molecule, which extends from the primary zinc-binding sulfamoyl group. researchgate.net By modifying this tail to interact with amino acid residues unique to the active site cavities of CAIX and CAXII, researchers have developed compounds with high selectivity. For example, introducing a bulky hydrophobic group at the meta position relative to the sulfonamide can increase selectivity for CAIX. nih.gov One study found that a 2-fluorosubstituted benzoylpiperazine derivative was a very active inhibitor of hCA XII and showed improved selectivity over off-target isoforms hCA I and II. acs.org Another derivative showed a 107-fold greater selectivity for hCA XII over hCA II. nih.gov

HBV Capsid Allosteric Modulation: The primary mechanism of sulfamoylbenzamides against HBV is allosteric modulation. These compounds bind to a hydrophobic pocket at the interface between two HBV core protein (HBc) dimers. researchgate.net This binding strengthens the dimer-dimer interaction and misdirects the assembly process. researchgate.net Instead of the pgRNA-guided formation of a proper nucleocapsid, the modulator induces the rapid formation of empty capsids. nih.gov Molecular dynamics simulations show that sulfamoylbenzamides increase the flexibility of the HBc monomer and disrupt its α-helical content, contributing to the misassembly of capsids. This action at a site distinct from the active site of an enzyme is a classic example of allosteric modulation.

Enzyme Binding Site Interactions: For enzymes, the binding mode often involves direct interaction with the catalytic machinery.

Carbonic Anhydrases: The deprotonated nitrogen atom of the sulfonamide moiety binds directly to the catalytic zinc ion (Zn²⁺) in the active site of carbonic anhydrases, blocking the enzyme's normal function. acs.org The rest of the molecule's structure determines the affinity and isoform selectivity by forming additional interactions with amino acid residues lining the active site cavity. acs.org

SIRT2: Docking simulations for 3-(N-arylsulfamoyl)benzamide inhibitors suggest that the para-substituted amido moiety of the compounds can occupy two potential hydrophobic binding pockets within the SIRT2 enzyme, which guides the design of more potent inhibitors.

h-NTPDases: Molecular docking studies of potent inhibitors have shown significant interactions with amino acid residues within the catalytic site of the respective h-NTPDase homology models. asm.org

Structure-Activity Relationship (SAR) Elucidation

The exploration of the structure-activity relationships (SAR) of this compound and its analogs is crucial for understanding how chemical modifications influence their biological activities. These studies provide a roadmap for designing more potent and selective compounds.

Impact of Substituent Modifications on In Vitro Biological Activities and Potency

The biological activity of benzamide (B126) derivatives is significantly influenced by the nature and position of substituents on the aromatic rings. Research on related structures provides insights into how modifications to the core this compound scaffold could modulate its potency.

For instance, in a series of substituted sulfamoyl benzamidothiazoles designed to prolong NF-κB activation, the presence and position of a bromo substituent were found to be significant. The activity of these compounds suggests that the bromo group can be a key interaction point or a site for further chemical modification. nih.gov When a bromo substituent was introduced on the phenyl ring of a related series of compounds, the resulting analogs were active, indicating that this position is amenable to substitution for maintaining or enhancing biological effects. nih.gov

The replacement of the phenyl ring with various nonpolar aliphatic substituents of different sizes, such as methyl, ethyl, propyl, iso-pentyl, and tert-butyl groups, has been explored in similar scaffolds. nih.gov This line of inquiry helps to determine the spatial and electronic requirements of the binding pocket. In one study, replacing a 2,5-dimethylphenyl group with smaller, non-aromatic substituents led to a loss of activity, suggesting that a bi-aryl conformation might be necessary for the observed biological effect. nih.gov

Furthermore, modifications to the sulfamoyl part of the molecule can also have a profound impact. For example, in a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, various substituents were introduced at the 2-position of the benzamide ring to explore their potential as FGFR1 inhibitors. nih.gov The introduction of different amido and sulfonamido groups at this position led to a range of inhibitory activities against non-small cell lung cancer cell lines. nih.govnih.gov

The following table summarizes the impact of key substituent modifications on the in vitro activity of related benzamide and sulfonamide derivatives:

Scaffold/Series Substituent Modification Observed Impact on In Vitro Activity Reference
Substituted sulfamoyl benzamidothiazolesIntroduction of a bromo substituent on the phenyl ring.Active compounds, suggesting tolerance for halogen substitution. nih.gov
Substituted sulfamoyl benzamidothiazolesReplacement of a 2,5-dimethylphenyl group with small aliphatic substituents.Loss of activity, indicating the importance of a bi-aryl conformation. nih.gov
4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivativesIntroduction of various amido and sulfonamido groups at the 2-position.Varied inhibitory activity against cancer cell lines, demonstrating the importance of this position for potency. nih.govnih.gov
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivativesComplexation with β-cyclodextrin.Enhanced antimicrobial and anti-inflammatory effects. nih.gov

Rational Design Principles for Modulating Molecular Recognition and Enzyme Affinity

The rational design of inhibitors based on the this compound scaffold involves leveraging structural information from target enzymes to optimize molecular recognition and binding affinity. Molecular docking and computational studies are instrumental in this process.

A key principle in the rational design of enzyme inhibitors is the identification of key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the enzyme. For instance, in the design of FGFR1 inhibitors based on a 4-bromo-N-(3,5-dimethoxyphenyl)benzamide scaffold, molecular docking studies revealed that a promising compound, C9, could form six hydrogen bonds with the receptor. nih.gov This extensive hydrogen bonding network contributes significantly to its binding affinity.

The modification of side chains while retaining a core moiety that binds to a critical region of the enzyme is a common strategy. In the development of novel FGFR1 inhibitors, the parent nucleus that strongly binds to the hinge region of the kinase domain was retained, while the side chains were modified to interact with a hydrophobic pocket, which is an important site for achieving selectivity. nih.gov

Structure-activity relationship studies can also guide the design of affinity probes to identify the molecular targets of a compound. By understanding which positions on the scaffold can tolerate modification without losing activity, researchers can attach reporter tags, such as photoaffinity labels, to elucidate the mechanism of action. nih.gov

Broad-Spectrum Activity Investigations (In Vitro, Non-Therapeutic Focused)

Beyond specific therapeutic targets, derivatives of the this compound scaffold have been investigated for broader biological activities, including antimicrobial and anti-proliferative effects, in in vitro settings. These studies are often mechanistic in nature, seeking to understand the fundamental biological effects of these chemical structures.

Antimicrobial Potential (In Vitro)

Benzamide and sulfonamide derivatives are known to possess a wide range of pharmacological effects, including antimicrobial activities. nanobioletters.comresearchgate.net The antimicrobial potential of compounds related to this compound has been evaluated against various bacterial and fungal strains.

In one study, novel N-benzamide derivatives were synthesized and tested for their antibacterial activity using the disc diffusion method. nanobioletters.com Some of these compounds showed good activity against both Gram-positive (e.g., B. subtilis) and Gram-negative (e.g., E. coli) bacteria. nanobioletters.com Another study reported the synthesis of bifunctional sulfonamide-amide derivatives that demonstrated significant in vitro antibacterial and antifungal activities. researchgate.net

The antimicrobial activity of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives was tested against several bacterial strains. nih.gov These compounds were found to be active against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 2.5 to 5.0 mg/mL. nih.gov The following table presents in vitro antimicrobial activity data for some N-benzamide derivatives.

Compound/Series Microorganism Activity Reference
N-benzamide derivative 5aB. subtilisMIC: 6.25 µg/mL nanobioletters.com
N-benzamide derivative 5aE. coliMIC: 3.12 µg/mL nanobioletters.com
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivativesGram-positive bacteriaMIC: 2.5–5.0 mg/mL nih.gov
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative 5dXDR S. TyphiMIC: 6.25 mg/mL mdpi.com

Anti-proliferative Activity in Cellular Models (In Vitro, Mechanistic Investigations)

The anti-proliferative activity of benzamide derivatives has been a subject of extensive research, with many studies focusing on their effects on cancer cell lines. nih.gov These investigations often delve into the underlying mechanisms, such as cell cycle arrest and apoptosis induction.

A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were synthesized and evaluated as potential FGFR1 inhibitors for the treatment of non-small cell lung cancer. nih.gov One of the most promising compounds, C9, demonstrated inhibitory activity against five non-small cell lung cancer cell lines with FGFR1 amplification. nih.gov The IC50 values for compound C9 ranged from 1.25 ± 0.23 µM to 2.31 ± 0.41 µM across the tested cell lines. nih.gov Mechanistic studies revealed that compound C9 induced cell cycle arrest at the G2 phase and promoted cellular apoptosis. nih.gov

In another study, the anti-proliferative activity of 2-cinnamamido, 2-(3-phenylpropiolamido), and 2-(3-phenylpropanamido)benzamides was evaluated against a panel of human cell lines, including leukemia, breast cancer, colon cancer, and non-small cell lung cancer cells. nih.gov Thiobenzanilide derivatives have also been shown to have anti-proliferative activity against estrogen-dependent MCF-7 breast cancer cells. mdpi.com

The following table summarizes the in vitro anti-proliferative activity of selected benzamide derivatives.

Compound/Series Cell Line Activity (IC50) Mechanism of Action Reference
Compound C9 (4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative)NCI-H1581 (NSCLC)1.25 ± 0.23 µMCell cycle arrest at G2, apoptosis induction, inhibition of FGFR1 phosphorylation. nih.gov
Compound C9 (4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative)NCI-H520 (NSCLC)1.36 ± 0.27 µMCell cycle arrest at G2, apoptosis induction, inhibition of FGFR1 phosphorylation. nih.gov
Compound C9 (4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative)NCI-H1703 (NSCLC)1.85 ± 0.32 µMCell cycle arrest at G2, apoptosis induction, inhibition of FGFR1 phosphorylation. nih.gov
Compound C9 (4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative)NCI-H460 (NSCLC)2.14 ± 0.36 µMCell cycle arrest at G2, apoptosis induction, inhibition of FGFR1 phosphorylation. nih.gov
Compound C9 (4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative)NCI-H226 (NSCLC)2.31 ± 0.41 µMCell cycle arrest at G2, apoptosis induction, inhibition of FGFR1 phosphorylation. nih.gov

Advanced Applications in Chemical Research

Role as Synthetic Intermediates and Precursors for Complex Molecular Architectures

The chemical structure of 4-bromo-N-phenyl-3-sulfamoylbenzamide is endowed with multiple reactive sites, making it an exemplary synthetic intermediate for constructing more complex molecular frameworks. The bromine atom, the amide linkage, and the sulfonamide group each provide a "handle" for diverse chemical transformations.

The bromine atom on the phenyl ring is a particularly versatile functional group for carbon-carbon and carbon-heteroatom bond formation. It is an ideal precursor for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. patsnap.com These reactions are fundamental in modern organic synthesis for creating complex aryl-substituted molecules with high efficiency and selectivity. patsnap.com For instance, the bromine can be substituted with alkyl, alkenyl, or aryl groups to build intricate carbon skeletons. Furthermore, the bromo-functionality allows for nucleophilic aromatic substitution, enabling the introduction of various nucleophiles to create a diverse library of derivatives. patsnap.com

The amide and sulfonamide moieties also contribute to the compound's utility as a synthetic precursor. The N-H bonds in both the amide and sulfonamide groups are available for substitution, while the carbonyl and sulfonyl groups can direct reactions or be modified themselves. Benzamide (B126) derivatives are known to participate in cyclization reactions to form heterocyclic structures like oxazolines. acs.org Similarly, amidoximes, which can be synthesized from the corresponding benzamide, are valuable precursors for creating cyclic compounds and can be integrated into larger supramolecular assemblies. nih.gov The strategic functionalization of these groups allows chemists to construct elaborate, multi-component molecular architectures that would be challenging to access through other synthetic routes. The presence of these multiple functional points on a single scaffold makes this compound a valuable building block for combinatorial chemistry and the targeted synthesis of novel compounds.

Exploration in Functional Materials Science

The unique combination of a rigid aromatic core, hydrogen-bonding capabilities, and a polarizable bromine atom suggests that this compound could be a valuable component in the design of new functional materials.

Investigation of Liquid Crystalline Properties

The development of liquid crystals often relies on molecules, or mesogens, that possess specific structural characteristics, such as a rod-like shape, a rigid core, and the presence of polar groups. uptti.ac.in These features promote the formation of ordered, yet fluid, phases. The structure of this compound incorporates several of these key attributes. The two phenyl rings connected by the amide-sulfonamide bridge create a relatively rigid, elongated core.

Research into compounds with similar structural motifs, such as those based on benzene (B151609) sulfonic acid, has demonstrated the potential for liquid crystalline behavior. nih.gov A homologous series of molecules containing a benzene sulphonic acid moiety was found to exhibit smectic A (SmA) mesophases, which are characterized by molecules arranged in layers. nih.gov The presence of the terminal electron-withdrawing –SO3H group was noted to be crucial for the stabilization of the molecule and resulted in high thermal stability of the liquid crystal phase. nih.gov The sulfonamide and bromo groups in this compound are strong dipoles that can contribute to the intermolecular interactions necessary for forming a mesophase. The potential for strong hydrogen bonding via the N-H groups of the amide and sulfonamide further enhances the likelihood of forming the ordered structures characteristic of liquid crystals. nih.gov The investigation into how modifications of this scaffold affect mesophase formation and stability remains a promising area of research.

Contributions to the Development of Novel Polymers and Advanced Functional Materials

The inherent functionalities of this compound make it a compelling candidate for incorporation into novel polymers. Sulfonamide-containing polymers are an emerging class of materials with diverse potential applications. Various synthetic strategies can be envisioned where this compound acts as a monomer or a functionalizing agent.

For example, the bromine atom serves as a reactive site for polymerization or post-polymerization modification. patsnap.com The N,N-diallylbenzenesulfonamide derivatives have been polymerized using methods like acyclic diene metathesis (ADMET) and radical polymerization. core.ac.uk This suggests that if the N-phenyl group of the target compound were replaced with an allyl group, it could undergo similar polymerization reactions. Furthermore, sulfonamide-containing monomers have been successfully polymerized via techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which allows for the creation of polymers with controlled molecular weights and narrow distributions. usm.edu

The sulfonamide and amide groups can also be leveraged in polymer synthesis. Ring-opening copolymerization of N-sulfonyl aziridines with cyclic thioanhydrides has been shown to produce well-defined poly(thioester sulfonamide)s. nih.gov This highlights the reactivity of the sulfonamide group in forming polymer backbones. The resulting polymers, which combine the properties of both thioesters and amides, represent a novel class of materials. nih.gov The incorporation of the this compound moiety into a polymer chain could impart specific properties such as thermal stability, altered solubility, or the ability to participate in specific intermolecular interactions, leading to advanced functional materials with tailored characteristics.

Strategies for Lead Compound Optimization in Early Drug Discovery Research (Non-Clinical Focus)

In the realm of early-stage, non-clinical drug discovery, the modification of lead compounds is a critical process to enhance their therapeutic potential. acs.org The this compound scaffold represents a promising starting point for lead optimization due to its synthetic tractability and the presence of functional groups known to interact with biological targets.

Scaffold Exploration and Molecular Hybridization Approaches

The benzamide core is a well-established scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities. nih.govnih.gov The this compound structure can be systematically modified to explore the structure-activity relationship (SAR).

One key strategy is scaffold exploration, where parts of the molecule are altered to improve properties. For example, the phenyl ring attached to the amide nitrogen can be substituted with various groups to probe for beneficial interactions within a target's binding site. Similarly, the 4-bromo-phenylsulfamoyl portion can be replaced with other substituted aromatic or heterocyclic rings. This allows researchers to fine-tune the electronic and steric properties of the molecule.

Molecular hybridization is another powerful approach. This involves combining the core scaffold with other pharmacologically active fragments to create a new hybrid molecule with potentially enhanced or dual activity. For instance, if the core scaffold shows affinity for a particular receptor, it could be hybridized with a fragment known to inhibit a related enzyme. The synthetic accessibility of the this compound core makes it an ideal platform for such hybridization strategies, allowing for the rapid generation of a library of diverse compounds for screening.

Optimization of Molecular Interaction Profiles for Enhanced Target Engagement

The ability of a drug candidate to bind effectively to its biological target is governed by its molecular interaction profile. This includes hydrogen bonds, hydrophobic interactions, and electrostatic forces. The this compound structure offers multiple points for optimizing these interactions.

The sulfonamide and amide groups are excellent hydrogen bond donors (N-H) and acceptors (S=O and C=O). Crystal structure analyses of related sulfonamides and benzamides consistently reveal extensive networks of intermolecular hydrogen bonds, often forming chains or more complex three-dimensional structures. nih.govresearchgate.netacs.org For example, the crystal packing of 4-bromo-N-phenylbenzamide shows molecules linked by N—H···O hydrogen bonds into chains. nih.gov This inherent ability to form strong, directional hydrogen bonds is crucial for high-affinity binding to protein targets.

The two phenyl rings provide surfaces for hydrophobic and π-stacking interactions with aromatic amino acid residues in a binding pocket. The bromine atom, apart from being a synthetic handle, can participate in halogen bonding—a specific type of non-covalent interaction that is increasingly recognized as important for ligand-protein binding. The interplay of these different interactions can be fine-tuned through chemical modification to maximize target engagement and selectivity. Computational methods like molecular docking can be used to predict how structural changes to the scaffold will affect its interaction profile, guiding the synthesis of optimized compounds.

Q & A

Q. Answer :

  • X-ray crystallography using SHELX software (SHELXL-2018 for refinement) is standard. Collect data at 100 K to minimize thermal motion .
  • Key interactions:
    • Hydrogen bonds : Sulfamoyl NH₂ to carbonyl O (2.89 Å) and Br···π interactions (3.42 Å) stabilize the lattice .
    • Graph-set analysis : R₂²(8) motifs dominate due to dimeric H-bonding between sulfamoyl groups .

Basic: What spectroscopic techniques are essential for characterizing the sulfamoyl group in this compound?

Q. Answer :

  • FT-IR : Confirm sulfamoyl presence via S=O asymmetric (1320–1340 cm⁻¹) and symmetric (1140–1160 cm⁻¹) stretches .
  • ¹H NMR : Sulfamoyl NH₂ protons appear as a broad singlet (~δ 6.8–7.2 ppm) in DMSO-d₆.
  • LC-MS : Use ESI+ mode to detect [M+H]⁺ (theoretical m/z 381.1) with isotopic peaks confirming bromine .

Advanced: How do electronic effects of the bromine and sulfamoyl groups influence electrophilic substitution reactions?

Q. Answer :

  • Bromine acts as a meta-directing deactivator, suppressing electrophilic attack at the 4-position.
  • Sulfamoyl (-SO₂NH₂) is a strong para-directing deactivator, directing substituents to the 3-position. Validate via DFT calculations (B3LYP/6-31G**) to map electron density and Fukui indices .
  • Contradictions : Competing directing effects may lead to mixed products. Use competitive kinetic studies (e.g., nitration with HNO₃/H₂SO₄) to quantify regioselectivity .

Advanced: How can computational modeling predict the compound’s binding affinity to biological targets?

Q. Answer :

  • Docking studies : Use AutoDock Vina with homology-modeled enzymes (e.g., carbonic anhydrase IX). Parameterize sulfamoyl NH₂ as H-bond donors .
  • MD simulations : Run 100 ns trajectories (AMBER force field) to assess stability of ligand-receptor complexes. Validate with experimental IC₅₀ data from enzyme inhibition assays .

Advanced: What strategies resolve contradictions in reported biological activity data across studies?

Q. Answer :

  • Meta-analysis : Compare IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C). Adjust for assay interference (e.g., DMSO solvent effects ≤1% v/v) .
  • Structural analogs : Syntize derivatives (e.g., 3-nitro or 4-fluoro variants) to isolate electronic vs. steric contributions to activity .

Advanced: How does polymorphism affect the compound’s physicochemical properties?

Q. Answer :

  • Screen polymorphs : Use solvent-drop grinding (CH₃CN, EtOH) with PXRD to identify Form I (monoclinic) vs. Form II (triclinic).
  • Impact on solubility : Form I exhibits 20% higher aqueous solubility due to weaker H-bonding networks .

Advanced: What mechanistic insights explain unexpected regioselectivity in cross-coupling reactions?

Q. Answer :

  • Steric hindrance : Bulky ligands (e.g., SPhos) favor coupling at the less hindered 3-position.
  • Halogen dance : Bromine migration under Pd catalysis may occur. Track via ²⁹Si NMR (if silyl-protected intermediates) .

Advanced: How can degradation pathways be elucidated under physiological conditions?

Q. Answer :

  • Forced degradation : Expose to pH 1.2 (simulated gastric fluid) and 7.4 (blood) at 37°C. Monitor via HPLC-PDA:
    • Major pathway : Hydrolysis of sulfamoyl to sulfonic acid (t½ = 12 h at pH 7.4) .
    • Oxidation : Bromine displacement by glutathione in liver microsomes (use LC-MS/MS) .

Advanced: What intermolecular forces dominate in co-crystals with APIs?

Q. Answer :

  • π-π stacking : Between phenyl rings (3.8–4.1 Å offset) enhances thermal stability.
  • Halogen bonding : Br···O=S interactions (3.3 Å) improve co-crystal solubility. Validate via Hirshfeld surface analysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-bromo-N-phenyl-3-sulfamoylbenzamide
Reactant of Route 2
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4-bromo-N-phenyl-3-sulfamoylbenzamide

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